molecular formula C17H16FN3O3 B2734896 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1207047-28-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2734896
CAS No.: 1207047-28-6
M. Wt: 329.331
InChI Key: XNIVQRQHCOCYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C17H16FN3O3 and its molecular weight is 329.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is an oxazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure with two oxazole rings, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of the compound is C16H19N7O2, with a molecular weight of approximately 341.375 g/mol. Its structural characteristics include:

  • Oxazole Rings : Two oxazole rings contribute to its reactivity and interaction with biological targets.
  • Functional Groups : Presence of an acetamide group enhances its solubility and potential bioactivity.

While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest several possible interactions with biological targets:

  • Enzyme Inhibition : The presence of oxazole rings may allow for interaction with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been noted that related oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antibacterial Efficacy

A study focusing on the antibacterial activity of oxazole derivatives found that compounds structurally similar to the target compound demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

In vitro studies on related oxazole compounds revealed that they could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound AOxazole coreAntibacterial
Compound BOxazole + aromatic ringAnticancer
Compound COxazole + amideAntiproliferative

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-10-15(11(2)23-20-10)8-17(22)19-9-14-7-16(24-21-14)12-3-5-13(18)6-4-12/h3-7H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVQRQHCOCYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.